molecular formula C9H15NO4 B14372733 (Azepan-1-yl)propanedioic acid CAS No. 89916-02-9

(Azepan-1-yl)propanedioic acid

Cat. No.: B14372733
CAS No.: 89916-02-9
M. Wt: 201.22 g/mol
InChI Key: JPRKDDLZVRAEFY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (azepan-1-yl)propanedioic acid typically involves the reaction of azepane with a suitable carboxylic acid derivative. One common method is the reaction of azepane with succinic anhydride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Azepan-1-yl)propanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-substituted azepane derivatives.

Scientific Research Applications

(Azepan-1-yl)propanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (azepan-1-yl)propanedioic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the azepane ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The carboxylic acid groups can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Azepane: The parent compound, a seven-membered nitrogen-containing heterocycle.

    Piperidine: A six-membered nitrogen-containing heterocycle with similar chemical properties.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle.

Uniqueness

(Azepan-1-yl)propanedioic acid is unique due to the presence of both the azepane ring and the propanedioic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89916-02-9

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

2-(azepan-1-yl)propanedioic acid

InChI

InChI=1S/C9H15NO4/c11-8(12)7(9(13)14)10-5-3-1-2-4-6-10/h7H,1-6H2,(H,11,12)(H,13,14)

InChI Key

JPRKDDLZVRAEFY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(C(=O)O)C(=O)O

Origin of Product

United States

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